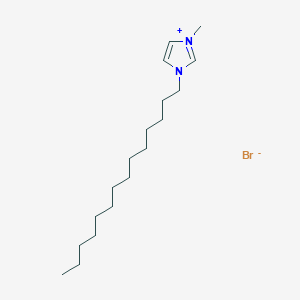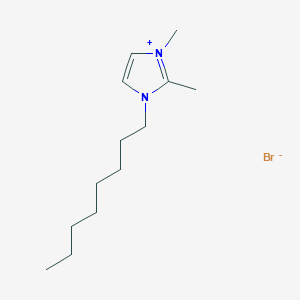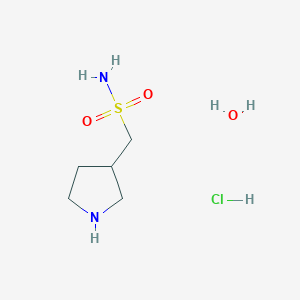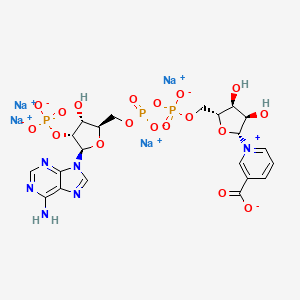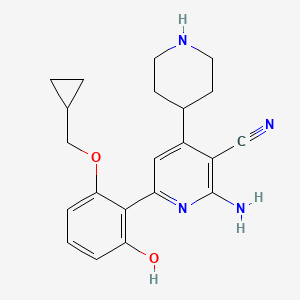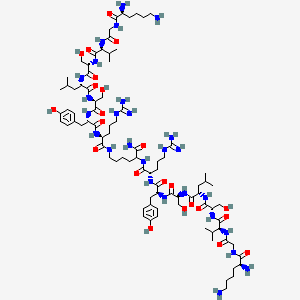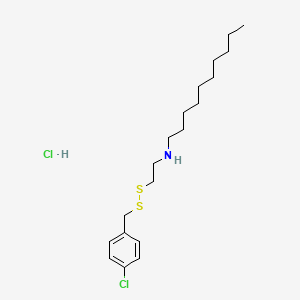
N-(2-((p-Chlorobenzyl)dithio)ethyl)decylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 624206 involves the reaction of 4-chlorobenzyl chloride with sodium hydrosulfide to form 4-chlorobenzyl mercaptan. This intermediate is then reacted with 2-bromoethylamine hydrobromide to yield N-[2-[(4-chlorophenyl)methyl]dithio]ethylamine. Finally, this compound is reacted with decylamine hydrochloride to produce NSC 624206 .
Chemical Reactions Analysis
NSC 624206 undergoes several types of chemical reactions, including:
Oxidation: NSC 624206 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: NSC 624206 can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and thiols .
Scientific Research Applications
NSC 624206 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other chemical compounds.
Biology: NSC 624206 is used to study the ubiquitin-proteasome pathway, particularly in the context of protein degradation.
Medicine: The compound is being investigated for its potential therapeutic applications in cancer treatment, as it can prevent the degradation of tumour suppressor proteins.
Industry: NSC 624206 is used in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
NSC 624206 exerts its effects by inhibiting the ubiquitin-activating enzyme (E1). This enzyme is responsible for the first step in the ubiquitination process, which involves the activation of ubiquitin. NSC 624206 specifically blocks the formation of ubiquitin-thioester, thereby preventing the ubiquitination and subsequent degradation of target proteins such as the tumour suppressor protein p27 .
Comparison with Similar Compounds
NSC 624206 is unique in its specific inhibition of ubiquitin-activating enzyme (E1). Similar compounds include:
PYR-41: Another ubiquitin-activating enzyme (E1) inhibitor, but with a different mechanism of action.
MLN4924: An inhibitor of NEDD8-activating enzyme, which is structurally similar to ubiquitin-activating enzyme (E1).
MG132: A proteasome inhibitor that indirectly affects the ubiquitin-proteasome pathway.
NSC 624206 stands out due to its specific inhibition of the ubiquitin-thioester formation step, making it a valuable tool for studying the ubiquitin-proteasome pathway .
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methyldisulfanyl]ethyl]decan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32ClNS2.ClH/c1-2-3-4-5-6-7-8-9-14-21-15-16-22-23-17-18-10-12-19(20)13-11-18;/h10-13,21H,2-9,14-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHUAYXPNPTQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCSSCC1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33Cl2NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
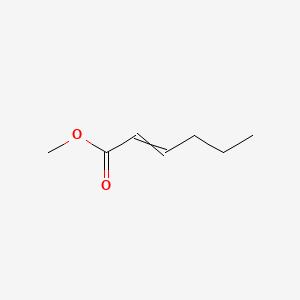
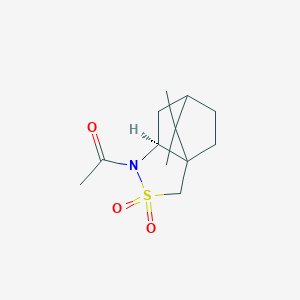

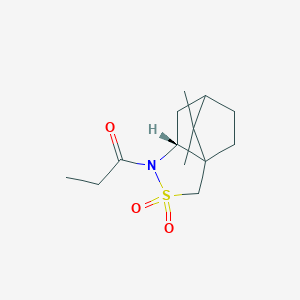
![Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B7983890.png)
